molecular formula C12H9Br2NO2S B2363006 4-Bromo-N-(4-bromophenyl)benzenesulfonamide CAS No. 100124-40-1

4-Bromo-N-(4-bromophenyl)benzenesulfonamide

Cat. No.: B2363006
CAS No.: 100124-40-1
M. Wt: 391.08
InChI Key: IZUXDJFNEQYQTQ-UHFFFAOYSA-N
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Description

4-Bromo-N-(4-bromophenyl)benzenesulfonamide is an organic compound with the molecular formula C12H9Br2NO2S and a molecular weight of 391.08 g/mol . It is characterized by the presence of two bromine atoms attached to a benzenesulfonamide structure. This compound is primarily used in scientific research and has various applications in chemistry, biology, and industry.

Scientific Research Applications

4-Bromo-N-(4-bromophenyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development and as a pharmacological tool.

    Industry: Used in the production of specialty chemicals and materials.

Safety and Hazards

4-Bromo-N-(4-bromophenyl)benzenesulfonamide may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-(4-bromophenyl)benzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with 4-bromoaniline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(4-bromophenyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of sulfonamides.

Mechanism of Action

The mechanism of action of 4-Bromo-N-(4-bromophenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to changes in cellular processes. For example, it may inhibit enzymes involved in cell signaling pathways, thereby affecting cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual bromine substitution, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various research applications, particularly in the development of new chemical entities and pharmaceuticals .

Properties

IUPAC Name

4-bromo-N-(4-bromophenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Br2NO2S/c13-9-1-5-11(6-2-9)15-18(16,17)12-7-3-10(14)4-8-12/h1-8,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZUXDJFNEQYQTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Br2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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